4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride
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Overview
Description
4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride is a useful research compound. Its molecular formula is C14H22ClN3O2 and its molecular weight is 299.79 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride is the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a molecule that binds to another molecule, in this case, the D4 dopamine receptor. By binding to the receptor, this compound can influence the receptor’s activity and trigger a physiological response.
Biochemical Pathways
The interaction of this compound with the D4 dopamine receptor affects the dopaminergic pathways in the brain . These pathways are involved in various functions including motor control, reward, and several forms of memory. Changes in these pathways can have significant downstream effects on these functions.
Pharmacokinetics
It is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The binding of this compound to the D4 dopamine receptor can result in changes in neuronal activity and neurotransmission . This can lead to alterations in behaviors influenced by the dopaminergic system, such as mood and reward.
Properties
CAS No. |
1269152-40-0 |
---|---|
Molecular Formula |
C14H22ClN3O2 |
Molecular Weight |
299.79 g/mol |
IUPAC Name |
4-methoxy-N-(2-piperazin-1-ylethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-19-13-4-2-12(3-5-13)14(18)16-8-11-17-9-6-15-7-10-17;/h2-5,15H,6-11H2,1H3,(H,16,18);1H |
InChI Key |
QQMVJEOBFILQOH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2CCNCC2.Cl.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2CCNCC2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.